molecular formula C13H13N5O3 B11641276 Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11641276
M. Wt: 287.27 g/mol
InChI Key: AHYMMGAUFMWVAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 7-(4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid . The reaction is typically carried out under reflux conditions in ethanol, resulting in the formation of the desired tetrazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 7-(4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-(4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 7-(4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other tetrazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of methyl 7-(4-hydroxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct pharmacological activities and synthetic potential.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H13N5O3/c1-7-10(12(20)21-2)11(8-3-5-9(19)6-4-8)18-13(14-7)15-16-17-18/h3-6,11,19H,1-2H3,(H,14,15,17)

InChI Key

AHYMMGAUFMWVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)OC

Origin of Product

United States

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